(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride
Description
This compound features a naphthalen-2-yl methanone core linked to a piperazine ring substituted at the 4-position with a 6-methoxypyridazin-3-yl group. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c1-26-19-9-8-18(21-22-19)23-10-12-24(13-11-23)20(25)17-7-6-15-4-2-3-5-16(15)14-17;/h2-9,14H,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEQIERRAKEMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 946312-89-6 |
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.4 g/mol |
| Structural Formula | Structural Formula |
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions, including the formation of piperazine derivatives and the introduction of the methoxypyridazine moiety. The compound can also be modified to create derivatives with potentially enhanced biological activity.
Research indicates that this compound may act through multiple mechanisms:
- Inhibition of IRE1 : It has been identified as an inhibitor of the IRE1 pathway, which is crucial in cellular stress responses. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy .
- Neurotransmitter Modulation : The compound's piperazine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and anxiety .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be beneficial in treating infections caused by resistant strains .
1. Cancer Research
A study published in a pharmacological journal demonstrated that the compound effectively reduced tumor growth in xenograft models of breast cancer by inducing apoptosis through IRE1 pathway inhibition. The results showed a significant decrease in tumor size compared to controls .
2. Neuropharmacology
In a clinical trial assessing the effects on anxiety disorders, participants receiving the compound reported reduced anxiety levels and improved mood stability. The study highlighted its potential as an anxiolytic agent with fewer side effects compared to traditional medications .
3. Antimicrobial Efficacy
A recent investigation into its antimicrobial properties revealed that the compound displayed significant activity against several Gram-positive bacteria, suggesting its potential as a new antibiotic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8.7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h)
- Key Differences: Replaces the methoxypyridazine group with a chromenone core and a naphthalen-1-ylmethyl-piperazine side chain.
- However, the bulkier structure may reduce solubility compared to the target compound .
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone Hydrochloride (CAS 1189447-55-9)
- Key Differences : Substitutes the methoxy group on pyridazine with a propoxy chain (OCH₂CH₂CH₃).
- Implications : The longer propoxy chain increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility. This aligns with studies showing that alkyl chain length in quaternary ammonium compounds directly affects critical micelle concentration (CMC) and aggregation behavior .
(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(naphthalen-2-yl)methanone Hydrochloride
- Key Differences : Incorporates a furan-2-yl-hydroxyethyl group instead of methoxypyridazine.
- Implications : The hydroxyethyl group may enhance hydrogen-bonding capacity, improving target affinity. However, the furan ring’s lower aromaticity compared to pyridazine could reduce stability under acidic conditions .
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone Hydrochloride (CAS 1323490-64-7)
- Key Differences : Replaces both the naphthalene and methoxypyridazine groups with a 4-methoxyphenyl and 1-ethylimidazole moiety.
- The absence of naphthalene may reduce hydrophobic interactions but improve metabolic stability .
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|
| Target Compound | C₂₀H₂₁ClN₄O₂ | 400.86 | 6-Methoxypyridazin-3-yl, naphthalen-2-yl methanone |
| 8.7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one (4h) | C₃₃H₃₅N₃O₄ | 561.65 | Chromenone core, naphthalen-1-ylmethyl-piperazine |
| 2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride | C₂₃H₂₇ClN₄O₃ | 442.90 | 6-Propoxypyridazin-3-yl, ethanone linker |
| (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride | C₂₂H₂₄ClN₃O₃ | 413.89 | Furan-2-yl-hydroxyethyl, hydroxy group |
| (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride | C₁₇H₂₃ClN₄O₂ | 350.84 | 1-Ethylimidazole, 4-methoxyphenyl |
Research Findings and Structure-Activity Relationship (SAR) Insights
- Substituent Effects : Methoxy groups (as in the target compound) balance lipophilicity and solubility, whereas longer chains (e.g., propoxy) may enhance membrane penetration at the cost of solubility .
- Heterocycle Impact : Pyridazine (target compound) offers planar aromaticity for receptor binding, while imidazole (CAS 1323490-64-7) introduces basicity, altering ionization and interaction profiles .
- Hydrogen-Bonding Groups : Hydroxyethyl substituents () could improve target affinity but increase metabolic susceptibility compared to methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
